molecular formula C10H15N3O3 B13210810 Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Cat. No.: B13210810
M. Wt: 225.24 g/mol
InChI Key: UFLJMHXVJZZEII-UHFFFAOYSA-N
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Description

Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a pyrimidine derivative with a molecular formula of C₁₁H₁₆N₃O₃ (calculated based on substituents; exact formula may require verification). It is characterized by a pyrimidine ring substituted with a methyl group at position 4, a methylamino group at position 2, and a ketone at position 4. The ethyl ester moiety at position 5 enhances its lipophilicity, making it suitable for applications in medicinal chemistry and drug development . Its CAS number is 2060034-18-4, and it is primarily used for laboratory research purposes .

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C10H15N3O3/c1-4-16-8(14)5-7-6(2)12-10(11-3)13-9(7)15/h4-5H2,1-3H3,(H2,11,12,13,15)

InChI Key

UFLJMHXVJZZEII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=C(NC1=O)NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate typically involves the condensation of ethyl acetoacetate with urea and a substituted aldehyde under acidic conditions. The reaction is usually carried out in ethanol with a few drops of concentrated hydrochloric acid, and the mixture is heated to reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrimidine-based esters with diverse substituents. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Group Variations

Compound Name Substituent at Position 2 Substituent at Position 4 Key Functional Differences Molecular Weight (g/mol) CAS Number
Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate Methylamino Methyl Methylamino group enhances H-bonding ~238.27 2060034-18-4
Ethyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate Amino Methyl Amino group increases polarity 225.24 1928823-70-4
Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate Dimethylamino Methyl Bulkier dimethylamino reduces solubility 253.26 509-87-5
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate Butyl Methyl Butyl group increases lipophilicity 252.31 503155-65-5
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy Methyl Sulfur-containing ring alters metabolism 312.42 Not provided
Ethyl 2-(6-oxo-1H-pyrimidin-5-yl)acetate None (H) None (H) Lack of substituents reduces complexity 196.19 338401-96-0

Physicochemical Properties

  • Lipophilicity (logP): The target compound (methylamino substituent) has moderate logP due to the balance between the polar methylamino group and the lipophilic ethyl ester. The dimethylamino derivative (CAS 509-87-5) exhibits higher logP due to increased alkylation . The butyl-substituted compound (CAS 503155-65-5) has the highest logP, favoring membrane permeability .
  • Solubility: Amino-substituted derivatives (e.g., CAS 1928823-70-4) show higher aqueous solubility due to hydrogen-bonding capacity . Thietan-3-yloxy derivatives (e.g., ) may exhibit lower solubility due to steric hindrance from the sulfur ring.

Crystallographic and Structural Data

Key Takeaways

  • Substituents at positions 2 and 4 of the pyrimidine ring critically influence physicochemical properties and biological activity.
  • The methylamino group in the target compound offers a balance between polarity and lipophilicity, making it a versatile intermediate in drug discovery.
  • Comparative data highlight the importance of substituent optimization for target-specific applications.

Biological Activity

Ethyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a chemical compound that has garnered interest for its potential biological activities. With a molecular formula of C10H15N3O3C_{10}H_{15}N_{3}O_{3} and a molecular weight of approximately 225.24 g/mol, this compound features a pyrimidine ring with various substituents that may influence its pharmacological properties.

Research indicates that this compound may act as an enzyme inhibitor or modulator of specific biological pathways. Preliminary studies suggest interactions with various biomolecules, potentially leading to therapeutic applications in treating conditions influenced by these pathways .

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes, although the exact targets are still under investigation. The inhibition may result in altered metabolic pathways, which could be beneficial in certain therapeutic contexts. For example, it has been suggested that compounds with similar structures exhibit inhibitory effects on enzymes involved in cancer metabolism.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. This compound is being evaluated for similar properties, with ongoing research aimed at understanding its effectiveness against specific tumor types .
  • Neuroprotective Effects : Some studies suggest that pyrimidine derivatives may have neuroprotective properties. This compound is being analyzed for its potential to protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases.
  • Antimicrobial Activity : Initial research indicates potential antimicrobial properties against certain bacterial strains. The compound's structural features may contribute to its ability to disrupt microbial cell functions.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetateC8H10N4O3Lacks ethyl substitution; different amino group
Methyl 2-(4-methylpyrimidin-5(4H)-one)C7H8N2OSimpler structure; lacks ethyl acetate moiety
Ethyl 4-methylthiazoleC7H8N2SSimilar pyrimidine core; different functional groups

The comparative analysis shows that while there are structural similarities among these compounds, the unique substitutions on the pyrimidine ring of this compound may confer distinct biological activities.

Future Directions in Research

Ongoing research aims to elucidate the precise mechanisms by which this compound interacts with biological targets. This includes:

  • Detailed binding studies to identify specific enzymes and receptors.
  • In vivo studies to assess the pharmacokinetics and therapeutic efficacy.
  • Development of analogs to enhance biological activity and reduce potential side effects.

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